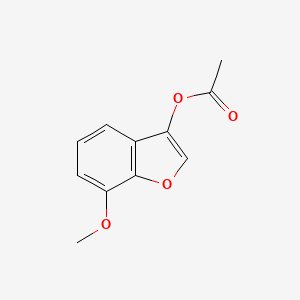

7-methoxy-1-benzofuran-3-yl acetate

Description

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(12)15-10-6-14-11-8(10)4-3-5-9(11)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHSRSCNOOHRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=COC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-3-yl acetate typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been employed to produce complex benzofuran derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofurans .

Scientific Research Applications

Biological Properties

Benzofuran derivatives, including 7-methoxy-1-benzofuran-3-yl acetate, have been noted for their significant biological activities:

- Antitumor Activity : Research indicates that benzofuran compounds can induce cell death in various cancer cell lines. For instance, a derivative known as Benfur demonstrated potent antitumor effects by inducing apoptosis in Jurkat T-cells, particularly through G2/M phase arrest of the cell cycle. The compound's efficacy was linked to its interaction with the p53 pathway, suggesting potential use in cancer therapy .

- Antimicrobial Properties : The benzofuran scaffold has been associated with antimicrobial activity. Various studies have reported that modifications to the benzofuran structure can enhance its activity against different bacterial strains, making it a candidate for developing new antibiotics .

- Kinase Inhibition : Compounds derived from benzofurans have shown promise as inhibitors of specific kinases, such as Glycogen Synthase Kinase 3β (GSK-3β). This suggests potential applications in treating diseases where kinase dysregulation is implicated, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzofuran derivatives, indicating their potential in managing inflammatory diseases .

Synthetic Methodologies

The synthesis of 7-methoxy-1-benzofuran-3-yl acetate can be approached through various chemical pathways:

- Enynyl Acetate Reactions : One method involves using enynyl acetates to produce benzofuran derivatives via intramolecular addition reactions. This approach allows for the introduction of various functional groups that can modulate biological activity .

- Total Synthesis of Natural Products : The total synthesis of natural products containing benzofuran rings has been explored extensively. These synthetic routes often involve multiple steps and can yield compounds with significant biological activity .

Case Study 1: Antitumor Activity

A study investigated the effects of a novel benzofuran lignan derivative on Jurkat T-cells. The compound induced apoptosis through G2/M phase arrest, demonstrating a significant reduction in cell viability (60–80%) at specific concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Kinase Inhibition

Another research effort focused on optimizing benzofuran derivatives as GSK-3β inhibitors. The study revealed that modifications at specific positions on the benzofuran ring could enhance potency and selectivity against this kinase, making these compounds valuable for further drug development targeting cancer and metabolic disorders .

Data Summary

Mechanism of Action

The mechanism of action of 7-methoxy-1-benzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects : The methoxy group in all three compounds donates electron density, stabilizing the aromatic system. However, the acetate ester in the target compound introduces steric bulk and reduces polarity compared to the carboxylic acid in .

- Hydrogen Bonding: The carboxylic acid derivative forms strong intermolecular O–H···O hydrogen bonds, leading to dimeric crystal packing . In contrast, the acetate ester lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces and lower melting points.

- Reactivity : The ketone in is reactive toward nucleophiles (e.g., Grignard reagents), whereas the acetate ester may undergo hydrolysis under basic or enzymatic conditions.

Pharmacological Potential

- Antimicrobial Activity : The carboxylic acid derivative in exhibits antimicrobial properties, attributed to the electron-withdrawing fluoro and methylsulfanyl groups enhancing membrane disruption. The acetate analog’s ester group may prolong half-life in vivo due to slower metabolism.

- Antitumor Activity : Benzofuran ketones (e.g., ) show antitumor activity in preliminary studies, possibly via inhibition of kinase pathways. The acetate derivative’s lipophilicity could enhance tumor cell penetration, though specific data are lacking.

Solubility and Physicochemical Properties

- Carboxylic Acid () : Low aqueous solubility at physiological pH due to protonation, but solubility increases in basic media.

- Acetate Ester : Moderate solubility in organic solvents (e.g., ethyl acetate, chloroform) but poor in water.

- Ketone () : Intermediate solubility, influenced by the planar benzofuran system and polar carbonyl group.

Q & A

Q. What are the established synthetic routes for 7-methoxy-1-benzofuran-3-yl acetate, and how can purity be optimized?

The synthesis typically involves ester hydrolysis of precursor compounds under reflux conditions. For example, potassium hydroxide in a methanol/water mixture (1:1 v/v) at elevated temperatures (e.g., 5 hours under reflux) is used to cleave ester groups, followed by acidification to isolate the carboxylic acid intermediate. Purification via column chromatography (ethyl acetate as eluent) yields high-purity products, as demonstrated in analogous benzofuran derivatives . Yield optimization may require adjusting stoichiometry (e.g., 1.2 mmol substrate with 6 mmol KOH) and solvent evaporation rates for crystallization .

Q. How is the crystal structure of 7-methoxy-1-benzofuran-3-yl acetate characterized?

X-ray crystallography is the gold standard. The benzofuran core is planar (mean deviation <0.01 Å), with intermolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the lattice. Refinement uses riding models for H atoms, with isotropic displacement parameters (Uiso) derived from parent atoms . For methoxy-containing analogs, π–π stacking (Cg⋯Cg distances ~3.8 Å) may further stabilize packing .

Q. What spectroscopic techniques are critical for structural validation?

Combined use of NMR (e.g., δ 3.74 ppm for methoxy groups), mass spectrometry (EI–MS for molecular ion peaks), and IR spectroscopy ensures structural fidelity. For example, methyl ester analogs show diagnostic signals at δ 4.04 ppm (methylene) and 7.71 ppm (aromatic protons) . Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed IR bands) should be resolved via multi-technique cross-validation .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

Contradictions often arise from dynamic effects (e.g., solvatomorphism) or hydrogen bonding variations. For instance, solution-phase NMR may not capture solid-state hydrogen bonding observed in X-ray structures. To resolve this, perform variable-temperature NMR, solvent-dependent studies, or compare with computational models (DFT-optimized geometries) .

Q. What experimental strategies improve yields in multi-step syntheses of benzofuran derivatives?

Key factors include:

- Solvent selection : Dichloromethane enhances esterification efficiency due to its polarity .

- Catalyst optimization : Use of 3-chloroperoxybenzoic acid for sulfoxide formation (79% yield) .

- Temperature control : Low-temperature addition of oxidants minimizes side reactions .

- Chromatographic gradients : Adjust ethyl acetate/hexane ratios to separate polar byproducts .

Q. How can computational methods predict the biological activity of 7-methoxy-1-benzofuran-3-yl acetate?

Molecular docking and molecular dynamics simulations can assess binding affinity to targets like enzymes or receptors. For example, analogs with methoxy groups show enhanced antimicrobial activity due to electronic effects on π-stacking . Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. What role do substituent effects play in modulating biological activity?

Methoxy groups at the 7-position increase electron density on the benzofuran ring, enhancing interactions with biological targets (e.g., DNA intercalation). Comparative studies of fluoro-, methyl-, and methoxy-substituted analogs reveal that electron-withdrawing groups (e.g., –F) reduce antifungal activity, while methoxy groups improve solubility and bioavailability .

Q. How are safety and handling protocols tailored for lab-scale synthesis?

Follow SDS guidelines for analogous compounds (e.g., 2-(6-methoxybenzofuran-3-yl)acetic acid):

- Use PPE (gloves, goggles) during acidification steps (pH 1 with HCl) .

- Avoid inhalation of chloroform during extraction; work in fume hoods .

- Dispose of organic waste via approved hazardous waste channels .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux duration, cooling rates) meticulously, as minor deviations can alter crystal packing or yield .

- Data Validation : Always cross-reference crystallographic data (CCDC deposition numbers) with spectroscopic results to confirm structural assignments .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when exploring antimicrobial or antitumor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.